5-Hydroxysaxagliptin-13C,d2 TFA Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

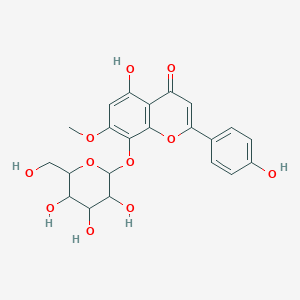

Stable isotope labeled internal standard for Saxagliptin metabolite

Applications De Recherche Scientifique

1. Enhancing Molecular Structure Studies

Trifluoroacetic acid (TFA) is utilized in augmenting spectroscopic determinations of molecular structures, as seen in a study where TFA assisted in characterizing the molecular structure of suberin from potato wound periderm. This approach, involving the use of dilute TFA, improves resolution in solid-state 13C and 1H NMR spectra without compromising the integrity of the studied material (Arrieta-Báez & Stark, 2006).

2. Environmental Impact and Toxicity Studies

TFA, a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, is studied for its environmental accumulation and toxicity. TFA salts, stable in the environment, have been investigated to understand their accumulation in natural sinks and their moderate toxicity to organisms. This research is crucial for assessing environmental and health risks associated with these compounds (Solomon et al., 2016).

3. Biochemical Studies on Enzyme Inhibitors

5-Hydroxysaxagliptin is an active metabolite of saxagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor. Studies on saxagliptin and 5-hydroxysaxagliptin have revealed their potency and selectivity in inhibiting DPP4, offering insights into the biochemical properties of these inhibitors and their potential therapeutic applications (Wang et al., 2012).

4. Synthesis and Characterization of Drug Salts

Research on the synthesis and characterization of drug salts, including TFA salts with various drugs, provides valuable insights into improving drug properties like solubility and stability. This research is vital for pharmaceutical development and the creation of more effective and stable drug formulations (Nechipadappu & Trivedi, 2017).

5. Enhancing Bioanalytical Methods

TFA is studied for its role in enhancing the sensitivity and effectiveness of bioanalytical methods, such as in hydrophilic interaction chromatography-electrospray tandem mass spectrometric analysis. These studies contribute to the development of more efficient and accurate methods for the analysis of biological samples (Shou & Naidong, 2005).

6. Investigation of Alternative MS-Compatible Mobile Phases

The exploration of alternative mobile phase additives for liquid chromatography-mass spectrometry (LC-MS) analysis of proteins offers insights into improving MS sensitivity. This research is important for the characterization of therapeutic proteins (Bobály et al., 2015).

7. Serotonin Synthesis and Function Studies

Studies on tryptophan hydroxylase, the enzyme involved in serotonin synthesis, contribute to understanding serotonin's role in various physiological and pathological processes. This research is significant in developing treatments for psychiatric and gastrointestinal disorders (Nakamura et al., 2006).

8. Analytical Methods for Monitoring Serotonin Metabolites

The development of analytical methods, such as liquid chromatography-tandem mass spectrometry, for monitoring serotonin metabolites like 5-hydroxyindoleacetic acid, is crucial for diagnosing and monitoring gastrointestinal neuroendocrine tumors (Grant et al., 2021).

9. Development of Novel Therapeutics

Research into novel inhibitors of tryptophan hydroxylase, which selectively inhibit serotonin synthesis in the gastrointestinal tract, opens avenues for new treatments for gastrointestinal disorders. This highlights the potential of targeted therapy in managing conditions like irritable bowel syndrome and chemotherapy-induced emesis (Liu et al., 2008).

Propriétés

Formule moléculaire |

C1713CH23D2N3O3.C2HF3O2 |

|---|---|

Poids moléculaire |

448.44 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.